molecular formula C20H22F2N4O3S B2596401 5-((3,4-Difluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886909-66-6

5-((3,4-Difluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2596401
CAS No.: 886909-66-6
M. Wt: 436.48
InChI Key: GEFWQSDXUVHIID-UHFFFAOYSA-N
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Description

5-((3,4-Difluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound with a unique structure that includes a thiazole ring, a triazole ring, and a spirocyclic system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3,4-Difluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize the 1,4-dioxa-8-azaspiro[4.5]decane moiety, which can be achieved through the condensation of piperidone with ethylene glycol under acidic conditions . The next step involves the introduction of the 3,4-difluorophenyl group via a nucleophilic substitution reaction. The final step is the cyclization to form the thiazole and triazole rings, which can be accomplished using appropriate reagents and catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

5-((3,4-Difluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the compound’s structure, potentially altering its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

5-((3,4-Difluorophenyl)(1,4-dioxa-8-azaspiro[4

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activities, such as antimicrobial, antiviral, or anticancer properties, make it a candidate for biological assays and drug development.

    Medicine: The compound could be explored for its therapeutic potential in treating various diseases, particularly those involving microbial infections or cancer.

    Industry: Its chemical properties might make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-((3,4-Difluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-((3,4-Difluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol stands out due to its unique combination of a thiazole ring, a triazole ring, and a spirocyclic system. This structural complexity may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-[(3,4-difluorophenyl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N4O3S/c1-2-15-23-19-26(24-15)18(27)17(30-19)16(12-3-4-13(21)14(22)11-12)25-7-5-20(6-8-25)28-9-10-29-20/h3-4,11,16,27H,2,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFWQSDXUVHIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCC5(CC4)OCCO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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